molecular formula C10H17N3O B1524979 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311316-31-0

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine

Cat. No. B1524979
M. Wt: 195.26 g/mol
InChI Key: OGQYGLMJTYQJDL-UHFFFAOYSA-N
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Description

The compound is a derivative of morpholine and pyrazole. Morpholine is a common chemical used in a variety of applications, including as a base in organic synthesis and as a component in fungicides . Pyrazole is a basic aromatic ring and is found in various important bioactive compounds .


Molecular Structure Analysis

The molecular structure of the compound would likely consist of a morpholine ring with a 3,5-dimethyl-1H-pyrazol-1-yl group attached. The exact structure would depend on the specific locations of the attachments .


Chemical Reactions Analysis

Pyrazole compounds have been found to exhibit various reactions, particularly in the presence of different reagents . Morpholine also reacts with a variety of substances and is often used as a base in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, morpholine is a colorless liquid with a weak ammonia-like odor . Pyrazole is a crystalline solid .

Scientific Research Applications

1. Antibacterial Activity in Drug Design

  • Summary : Heterocyclic compounds, including thiazoles and pyrazoles, have garnered significant attention due to their diverse biological activities. These compounds exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties .
  • Methods/Experimental Procedures : The compound 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine was synthesized with a yield of 71% by reacting 1-(thiazolo [4,5-b]pyridine-2-yl)hydrazine with acetylacetone. The reaction involved nucleophilic addition and dehydration processes, resulting in the formation of the pyrazolyl ring .
  • Results/Outcomes : The synthesized compound was characterized using single-crystal X-ray structure determination, as well as 1H and 13C {1H} NMR spectroscopy. The molecule consists of a pyridine-thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .

2. Anti-Inflammatory and Antimicrobial Activities

  • Summary : Incorporating different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities. For instance, 1H-pyrazolyl derivatives of thiazolo [4,5-d]pyrimidines have shown promising anti-inflammatory and antimicrobial effects .
  • Methods/Experimental Procedures : The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine involved hetero-cyclization of 1-(thiazolo [4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
  • Results/Outcomes : The compound exhibited favorable properties, making it a potential candidate for further investigation in drug development .

3. Antioxidant and Anti-Inflammatory Properties

  • Summary : Thiazolo [4,5-b]pyridine derivatives have been associated with antioxidant and anti-inflammatory activities .
  • Methods/Experimental Procedures : The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine yielded a good yield (71%) and was characterized by various spectroscopic techniques .
  • Results/Outcomes : The compound’s structure and properties make it a potential candidate for further exploration in drug discovery .

Safety And Hazards

As with any chemical compound, handling “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine” would likely require appropriate safety measures. Morpholine can cause burns and eye damage, and may be harmful if inhaled . Pyrazole can be harmful if swallowed .

Future Directions

The future directions for research into this compound would likely depend on its specific properties and potential applications. Pyrazole and morpholine derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYGLMJTYQJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CNCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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